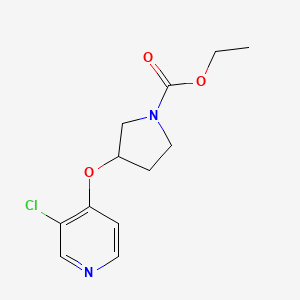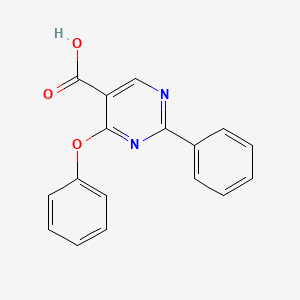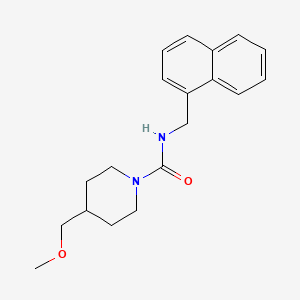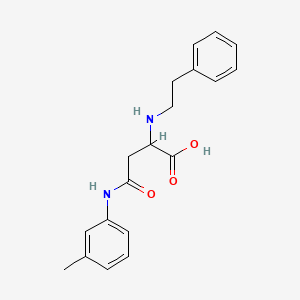
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Zinc(II) Detection
One area of application involves the synthesis and evaluation of fluorescent probes for zinc(II) detection. The study of analogues related to Zinquin ester, a specific fluorophore for Zn(II), has been significant. Research describes the synthesis of isomers and their capacity to form fluorescent complexes with zinc(II), indicating their potential as sensitive probes for zinc(II) in biochemical assays (Kimber et al., 2003).
Inhibition of Protein Kinases
Another application is found in the development of inhibitors for cyclic AMP-dependent protein kinase (Protein Kinase A), which play a critical role in cell signaling pathways. Isoquinolinesulfonamides, including related compounds, have shown potent and selective inhibitory action against Protein Kinase A, offering insights into therapeutic interventions for diseases where protein kinase dysregulation is a factor (Chijiwa et al., 1990).
Antimicrobial Activity
Compounds structurally similar to N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide have been synthesized and tested for antimicrobial activity. Research has shown that certain benzenesulfonamide derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi, suggesting their potential as templates for the development of new antimicrobial agents (Vanparia et al., 2010).
Catalytic Organic Synthesis
The use of related compounds in catalytic organic synthesis, particularly in the cyanation of chelation-assisted C-H bonds, demonstrates their utility in synthetic chemistry. Research shows that these compounds can facilitate the synthesis of various organic molecules, including benzonitrile derivatives, through efficient catalytic processes (Chaitanya et al., 2013).
Inhibitors for Carbonic Anhydrases
Isoquinolinesulfonamides have been identified as inhibitors of human carbonic anhydrases, which are involved in various physiological processes including respiration, acid-base balance, and CO2 transport. The structural analysis of these inhibitors bound to carbonic anhydrase provides insights for designing selective inhibitors targeting specific isozymes for therapeutic applications (Mader et al., 2011).
Eigenschaften
IUPAC Name |
4-methoxy-2-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14(2)21(24)23-10-9-16-5-6-18(12-17(16)13-23)22-28(25,26)20-8-7-19(27-4)11-15(20)3/h5-8,11-12,14,22H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVONGLIZPDRYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2750735.png)
![2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2750736.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2750737.png)
![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2750738.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2750739.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2750740.png)

![5-amino-N-(3-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750745.png)



![N-(2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2750752.png)
![(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid](/img/structure/B2750753.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2750756.png)
